molecular formula C13H11N5O2S2 B4133979 4-Methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine

4-Methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine

Cat. No.: B4133979
M. Wt: 333.4 g/mol
InChI Key: BIUPPSDKPWNUJY-UHFFFAOYSA-N
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Description

4’-methyl-N~2~-(2-nitrophenyl)-4,5’-bi-1,3-thiazole-2,2’-diamine is a complex organic compound characterized by its unique structure, which includes a thiazole ring system and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methyl-N~2~-(2-nitrophenyl)-4,5’-bi-1,3-thiazole-2,2’-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-nitroaniline with 4-methylthiazole-2-amine under specific conditions to form the desired product. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4’-methyl-N~2~-(2-nitrophenyl)-4,5’-bi-1,3-thiazole-2,2’-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).

    Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide (NaOCH~3~).

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.

    Substitution: NaOCH3, DMF as solvent, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

4’-methyl-N~2~-(2-nitrophenyl)-4,5’-bi-1,3-thiazole-2,2’-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-methyl-N~2~-(2-nitrophenyl)-4,5’-bi-1,3-thiazole-2,2’-diamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring may interact with biological macromolecules, affecting their function. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-nitrophenyl)benzenesulfonamide
  • N-(4-methyl-2-quinolinyl)-N-(2-nitrophenyl)amine

Uniqueness

4’-methyl-N~2~-(2-nitrophenyl)-4,5’-bi-1,3-thiazole-2,2’-diamine is unique due to its dual thiazole rings and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c1-7-11(22-12(14)15-7)9-6-21-13(17-9)16-8-4-2-3-5-10(8)18(19)20/h2-6H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUPPSDKPWNUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Reactant of Route 2
4-Methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Reactant of Route 3
4-Methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Reactant of Route 4
4-Methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Reactant of Route 5
4-Methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-Methyl-5-[2-(2-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine

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